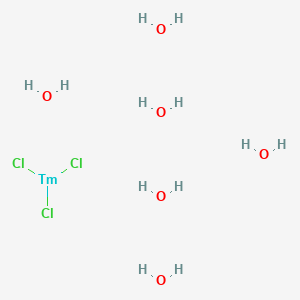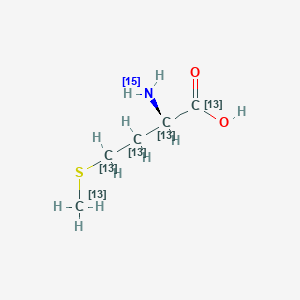
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile is an organic compound with a complex structure that includes an amino group, an ethylsulfonyl group, a phenyl group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of the amino group, the ethylsulfonyl group, and the phenyl group. The final step involves the addition of the carbonitrile group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-(methylsulfonyl)-4-phenylthiophene-3-carbonitrile
- 2-Amino-5-(propylsulfonyl)-4-phenylthiophene-3-carbonitrile
- 2-Amino-5-(butylsulfonyl)-4-phenylthiophene-3-carbonitrile
Uniqueness
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile is unique due to the specific combination of functional groups it possesses The ethylsulfonyl group, in particular, may impart distinct chemical and physical properties compared to its methyl, propyl, or butyl analogs
Eigenschaften
Molekularformel |
C13H12N2O2S2 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-amino-5-ethylsulfonyl-4-phenylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O2S2/c1-2-19(16,17)13-11(9-6-4-3-5-7-9)10(8-14)12(15)18-13/h3-7H,2,15H2,1H3 |
InChI-Schlüssel |
YLPBIZASBRUWIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)


![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)



![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)



